molecular formula C8H9F2NO B1414756 2-[(2,4-Difluorophenyl)amino]ethan-1-ol CAS No. 1020993-12-7

2-[(2,4-Difluorophenyl)amino]ethan-1-ol

Cat. No. B1414756
CAS RN: 1020993-12-7
M. Wt: 173.16 g/mol
InChI Key: RRESLJQYYBSQTG-UHFFFAOYSA-N
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Description

“2-[(2,4-Difluorophenyl)amino]ethan-1-ol” is a chemical compound with the CAS Number: 1020993-12-7 . It has a molecular weight of 173.16 . The IUPAC name for this compound is 2-(2,4-difluoroanilino)ethanol . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for “2-[(2,4-Difluorophenyl)amino]ethan-1-ol” is 1S/C8H9F2NO/c9-6-1-2-8(7(10)5-6)11-3-4-12/h1-2,5,11-12H,3-4H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

“2-[(2,4-Difluorophenyl)amino]ethan-1-ol” is a liquid at room temperature . It has a molecular weight of 173.16 .

Scientific Research Applications

Chemical Reaction and Molecular Interaction Studies

The compound 2-[(2,4-Difluorophenyl)amino]ethan-1-ol and its derivatives have been studied in various chemical reactions and molecular interaction contexts. For instance, aminolysis reactions with compounds related to 2-[(2,4-Difluorophenyl)amino]ethan-1-ol have been investigated, highlighting the influence of the amino group and reaction medium on the success of the reaction (Novakov et al., 2017). Similarly, the formation and rearrangement of coordinated ligands in relation to compounds with a similar structure have been explored to understand the underlying chemical processes (Puerta et al., 2008).

Physicochemical Properties in Protein Environments

The physicochemical properties of fluorinated amino acids, which are closely related to 2-[(2,4-Difluorophenyl)amino]ethan-1-ol, have been studied extensively. These studies aim to understand the geometry, charges, hydrogen bonding abilities, and hydration properties of these compounds within protein environments. This research provides insights into the potential roles of such compounds in protein engineering and their interactions within biological systems (Samsonov et al., 2009).

Corrosion Inhibition Studies

In the field of materials science, the corrosion inhibition performances of various compounds, including those structurally similar to 2-[(2,4-Difluorophenyl)amino]ethan-1-ol, have been predicted using density functional theory (DFT) calculations and molecular dynamics simulations. These studies are crucial for understanding how these compounds interact with metal surfaces and can help in designing better corrosion inhibitors (Kaya et al., 2016).

DNA Interaction and Drug Design

Research has also delved into the synthesis and characterization of novel ligands derived from compounds related to 2-[(2,4-Difluorophenyl)amino]ethan-1-ol. These studies focus on their interactions with DNA and potential applications in drug design, revealing their suitability as drug candidates due to their DNA binding activity (Kurt et al., 2020).

Enzymatic Process Development

In pharmaceutical manufacturing, the development of enzymatic processes for preparing chiral intermediates involves compounds structurally related to 2-[(2,4-Difluorophenyl)amino]ethan-1-ol. These processes are notable for their green and environmentally sound methods, showcasing the industrial application potential of such compounds (Guo et al., 2017).

Safety and Hazards

The safety information for “2-[(2,4-Difluorophenyl)amino]ethan-1-ol” can be found in its Material Safety Data Sheet (MSDS) . Always handle chemicals with appropriate safety measures.

properties

IUPAC Name

2-(2,4-difluoroanilino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO/c9-6-1-2-8(7(10)5-6)11-3-4-12/h1-2,5,11-12H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRESLJQYYBSQTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,4-Difluorophenyl)amino]ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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